molecular formula C14H20Cl2N2O4S B513249 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-45-5

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513249
CAS No.: 941002-45-5
M. Wt: 383.3g/mol
InChI Key: IAHLBCXUUDHMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound with a molecular formula of C14H20Cl2N2O4S. It is known for its unique structure and functional groups, making it valuable in various scientific research applications, particularly in drug synthesis and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-

Properties

IUPAC Name

2-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(20,21)18-5-3-17(4-6-18)7-8-19/h9-10,19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHLBCXUUDHMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.